molecular formula C8H12N2O2 B061840 1,5-Diethyl-1H-pyrazole-3-carboxylic acid CAS No. 165743-59-9

1,5-Diethyl-1H-pyrazole-3-carboxylic acid

Cat. No. B061840
M. Wt: 168.19 g/mol
InChI Key: ORRPVDRMUOYUKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-Diethyl-1H-pyrazole-3-carboxylic acid, also known as DEPC, is a heterocyclic organic compound that has been widely used in scientific research applications. DEPC is a pyrazole derivative that possesses a carboxylic acid functional group, which makes it a versatile molecule for various chemical reactions.

Mechanism Of Action

The mechanism of action of 1,5-Diethyl-1H-pyrazole-3-carboxylic acid is not fully understood. However, it is believed that 1,5-Diethyl-1H-pyrazole-3-carboxylic acid inhibits the activity of RNAse by modifying the histidine residues in the active site of the enzyme. The carboxylic acid group of 1,5-Diethyl-1H-pyrazole-3-carboxylic acid reacts with the imidazole ring of histidine, resulting in the inhibition of RNAse activity.

Biochemical And Physiological Effects

1,5-Diethyl-1H-pyrazole-3-carboxylic acid has been shown to have various biochemical and physiological effects. In addition to its inhibition of RNAse and protein kinases, 1,5-Diethyl-1H-pyrazole-3-carboxylic acid has been shown to inhibit the activity of various enzymes involved in lipid metabolism. 1,5-Diethyl-1H-pyrazole-3-carboxylic acid has also been shown to have anti-inflammatory properties, which can be useful in the treatment of various inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1,5-Diethyl-1H-pyrazole-3-carboxylic acid is its ability to inhibit RNAse activity, which is essential for the isolation and analysis of RNA molecules. 1,5-Diethyl-1H-pyrazole-3-carboxylic acid is also relatively easy to synthesize and is readily available. However, 1,5-Diethyl-1H-pyrazole-3-carboxylic acid has some limitations. It can be toxic to cells at high concentrations, and its effects on other enzymes and cellular processes are not well understood.

Future Directions

There are several future directions for the use of 1,5-Diethyl-1H-pyrazole-3-carboxylic acid in scientific research. One area of interest is the development of new RNAse inhibitors based on the structure of 1,5-Diethyl-1H-pyrazole-3-carboxylic acid. Another area of interest is the study of the effects of 1,5-Diethyl-1H-pyrazole-3-carboxylic acid on other enzymes and cellular processes. Additionally, 1,5-Diethyl-1H-pyrazole-3-carboxylic acid could be used as a starting material for the synthesis of new heterocyclic compounds with potential therapeutic applications.
Conclusion:
In conclusion, 1,5-Diethyl-1H-pyrazole-3-carboxylic acid is a versatile molecule that has been widely used in scientific research applications. Its ability to inhibit RNAse activity and protein kinases makes it a valuable tool in the study of various cellular processes. While its mechanism of action and effects on other enzymes and cellular processes are not fully understood, 1,5-Diethyl-1H-pyrazole-3-carboxylic acid holds promise for future research and the development of new therapeutic agents.

Scientific Research Applications

1,5-Diethyl-1H-pyrazole-3-carboxylic acid has been used in various scientific research applications, including biochemistry, pharmacology, and neuroscience. 1,5-Diethyl-1H-pyrazole-3-carboxylic acid is a potent inhibitor of RNAse, an enzyme that degrades RNA molecules. Therefore, 1,5-Diethyl-1H-pyrazole-3-carboxylic acid is commonly used to treat RNA samples to remove any contaminating RNAse activity. 1,5-Diethyl-1H-pyrazole-3-carboxylic acid has also been shown to inhibit the activity of protein kinases, which are enzymes that play a critical role in cell signaling pathways. This inhibition can be useful in studying the role of protein kinases in various cellular processes.

properties

CAS RN

165743-59-9

Product Name

1,5-Diethyl-1H-pyrazole-3-carboxylic acid

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

1,5-diethylpyrazole-3-carboxylic acid

InChI

InChI=1S/C8H12N2O2/c1-3-6-5-7(8(11)12)9-10(6)4-2/h5H,3-4H2,1-2H3,(H,11,12)

InChI Key

ORRPVDRMUOYUKM-UHFFFAOYSA-N

SMILES

CCC1=CC(=NN1CC)C(=O)O

Canonical SMILES

CCC1=CC(=NN1CC)C(=O)O

synonyms

1H-Pyrazole-3-carboxylicacid,1,5-diethyl-(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl 1,5-diethylpyrazole-3-carboxylate (20.7 g) in ethanol (250 ml) was treated with 2.5M aqueous NaOH (50.6 ml), and the mixture was stirred overnight. A further 4.2 ml of 2.5M NaOH was then added and stirring continued for a further 1 hour. The mixture was then poured into ethyl acetate/water. The mixture was shaken vigorously and the aqueous phase removed. The pH of the aqueous phase was adjusted to 2.0 using 1M aqueous HCl and saturated with NaCl. The aqueous layer was then extracted with 20% toluene/80% THF (5×100 ml). The combined organic extracts were dried over MgSO4 and evaporated in vacuo. The residue was triturated with hexane/diethyl ether to give the acid as a solid (14.69 g); υmax(CH2Cl2) 3450, 2750, 2596, 1697, cm−1; δ(CDCl3) 1.31 (3H, t, J 7 Hz), 1.44 (3H, t,J 7 Hz) 2.64 (2H, q, J 7 Hz), 4.20 (2H, q, J 7 Hz), 6.64 (1H,s) ppm.
Name
Ethyl 1,5-diethylpyrazole-3-carboxylate
Quantity
20.7 g
Type
reactant
Reaction Step One
Name
Quantity
50.6 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
4.2 mL
Type
reactant
Reaction Step Two
Name
ethyl acetate water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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